2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate

Vue d'ensemble

Description

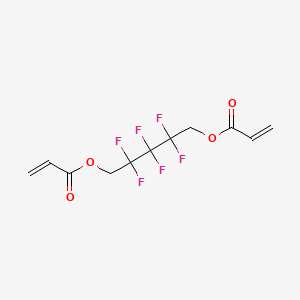

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is a fluorinated ester of propenoic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and resistance to degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate typically involves the esterification of 2-Propenoic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate undergoes various chemical reactions, including:

Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Polymerization: This compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Addition Reactions: Reagents such as bromine, hydrogen, and other electrophiles are commonly used.

Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.

Major Products Formed

Addition Reactions: Products include halogenated derivatives and hydrogenated compounds.

Polymerization: Fluorinated polymers with unique chemical and physical properties.

Hydrolysis: 2-Propenoic acid and the corresponding fluorinated alcohol.

Applications De Recherche Scientifique

Polymer Chemistry

Acrylate Monomer in Polymerization

2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate serves as a monomer in polymerization processes. Its fluorinated structure imparts unique characteristics to the resulting polymers:

- Enhanced Chemical Resistance : Polymers derived from this compound exhibit superior resistance to solvents and chemicals compared to non-fluorinated counterparts.

- Thermal Stability : The presence of fluorine atoms improves the thermal stability of the polymers, making them suitable for high-temperature applications.

Case Study : Research has demonstrated that incorporating this diacrylate into polymer formulations results in materials that maintain integrity under harsh chemical exposure and elevated temperatures .

Coatings and Surface Treatments

Fluorinated Coatings

The compound is utilized in formulating coatings that require low surface energy and excellent water repellency. These coatings are ideal for various surfaces including textiles and metals.

- Water and Oil Repellency : The fluorinated nature allows for coatings that repel water and oils effectively.

- Durability : Coatings made with this compound show enhanced durability against abrasion and wear.

Application Example : Fluorinated coatings have been applied in the automotive industry to protect surfaces from environmental degradation while maintaining aesthetic qualities .

Biomedical Applications

Biocompatibility and Drug Delivery Systems

Due to its chemical stability and biocompatibility, this compound is being investigated for use in biomedical applications such as drug delivery systems.

- Controlled Release Mechanisms : Polymers derived from this compound can be engineered to provide controlled release of therapeutic agents.

- Tissue Engineering Scaffolds : Its properties make it suitable for creating scaffolds that support cell growth and tissue regeneration.

Research Findings : Studies indicate that polymers based on this diacrylate demonstrate favorable interactions with biological tissues, making them promising candidates for medical devices .

Electronics Industry

Insulating Materials

In the electronics sector, this compound is utilized in formulating insulating materials due to its excellent dielectric properties.

- Low Dielectric Constant : This characteristic is crucial for high-frequency applications where signal integrity is paramount.

- Thermal Conductivity : Enhanced thermal conductivity aids in heat dissipation within electronic components.

Summary Table of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Polymer Chemistry | Enhanced chemical resistance & thermal stability | Specialty polymers |

| Coatings | Water/oil repellency & durability | Automotive surface protection |

| Biomedical | Biocompatibility & controlled release | Drug delivery systems |

| Electronics | Low dielectric constant & thermal conductivity | Insulating materials |

Mécanisme D'action

The mechanism of action of 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms in its structure create a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive to environmental factors. This stability is crucial for its applications in harsh chemical environments and in biological systems where resistance to degradation is essential.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester: Another fluorinated ester with similar chemical properties but a longer fluorinated chain.

2-Propenoic acid, 3-(2-hydroxyphenyl)-: A compound with a hydroxyl group, offering different reactivity and applications.

2-Propenoic acid, ethyl ester: A simpler ester of propenoic acid without fluorine atoms, used in different industrial applications.

Uniqueness

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.

Activité Biologique

2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate (CAS No. 678-95-5) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as materials science and biomedicine. This article explores its biological activity, including its interaction with biological systems and potential applications in drug delivery and tissue engineering.

- Molecular Formula : C₁₁H₁₀F₆O₄

- Molecular Weight : 320.19 g/mol

- Density : 1.333 g/cm³

- Boiling Point : 105°C

- Flash Point : 117.9°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₆O₄ |

| Molecular Weight | 320.19 g/mol |

| Density | 1.333 g/cm³ |

| Boiling Point | 105°C |

| Flash Point | 117.9°C |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of hexafluoro diacrylates on various cell lines. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines while showing lower toxicity to normal cells. This selectivity suggests a potential for using these compounds in targeted cancer therapies.

Drug Delivery Applications

This compound has been explored as a monomer for synthesizing biocompatible polymers suitable for drug delivery systems. The incorporation of fluorinated moieties can enhance the solubility and stability of the resulting polymeric materials in biological environments.

A notable case study involved the use of this compound in creating nanofibers through electrospinning techniques. These nanofibers demonstrated controlled release properties for encapsulated drugs, indicating their potential utility in sustained drug delivery applications.

Tissue Engineering Applications

The compound's unique properties make it an attractive candidate for tissue engineering scaffolds. Research has shown that polymers derived from hexafluoro diacrylates can support cellular adhesion and proliferation while providing mechanical stability to engineered tissues. A specific study highlighted the successful use of these polymers in creating scaffolds that mimic the extracellular matrix (ECM), facilitating improved cell migration and tissue regeneration.

Case Studies

-

Cytotoxicity Assessment :

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Findings : Significant inhibition of cell proliferation was observed at specific concentrations (IC50 values ranging from 10 to 30 µM), indicating potential for therapeutic applications in oncology.

-

Nanofiber Drug Delivery System :

- Objective : Develop a drug delivery system using electrospun fibers.

- Methodology : Nanofibers were fabricated from poly(this compound) and loaded with a model drug.

- Results : The release profile showed sustained release over several days with minimal initial burst release.

-

Scaffold Development for Tissue Engineering :

- Objective : Create scaffolds for supporting fibroblast growth.

- Results : Scaffolds demonstrated enhanced fibroblast attachment and proliferation compared to traditional materials.

Propriétés

IUPAC Name |

(2,2,3,3,4,4-hexafluoro-5-prop-2-enoyloxypentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6O4/c1-3-7(18)20-5-9(12,13)11(16,17)10(14,15)6-21-8(19)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZNAYNLYNBXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(COC(=O)C=C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060986 | |

| Record name | 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-95-5 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentamethylene diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.